molecular formula C12H24N2O4 B2485832 N-(Hexylcarbamoyl)serine ethyl ester CAS No. 532928-01-1

N-(Hexylcarbamoyl)serine ethyl ester

Cat. No. B2485832
CAS RN: 532928-01-1
M. Wt: 260.334
InChI Key: QVCNUBQMIULVDJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Esters, including N-(Hexylcarbamoyl)serine ethyl ester, contain a carbonyl group (C=O) with a second oxygen atom bonded to the carbon atom in the carbonyl group by a single bond . The second oxygen atom is then bonded to another carbon atom .


Chemical Reactions Analysis

Esters, such as N-(Hexylcarbamoyl)serine ethyl ester, can undergo a variety of chemical reactions. These include hydrolysis under acidic or basic conditions, reduction with lithium aluminum hydride, and reaction with Grignard reagents . The specific reactions that N-(Hexylcarbamoyl)serine ethyl ester undergoes are not detailed in the available literature.


Physical And Chemical Properties Analysis

Esters are polar molecules but do not engage in intermolecular hydrogen bonding with one another, resulting in considerably lower boiling points than their isomeric carboxylic acids counterparts . Esters of low molar mass are somewhat soluble in water . The specific physical and chemical properties of N-(Hexylcarbamoyl)serine ethyl ester are not detailed in the available literature.

Scientific Research Applications

Carbamoylation in Enzyme Inhibition

Carbamates, which are esters of substituted carbamic acids, interact with acetylcholinesterase (AChE) by transferring the carbamoyl group to a serine residue in the enzyme's active site. This process is critical in developing AChE inhibitors, which have applications ranging from insecticides to therapeutic agents. The decarbamoylation rate, which is essential for the effectiveness of these inhibitors, is influenced by the size of the alkyl substituents on the carbamoyl group. This rate significantly decreases with larger alkyl substituents, demonstrating the importance of molecular structure in the development of carbamate-based inhibitors (Rosenberry & Cheung, 2019).

Esterification and Hydrolysis in Biopolymers

Research on biocompatible, degradable materials has led to the development of modified natural polymers, such as hyaluronan derivatives obtained through the partial or total esterification of carboxyl groups. These materials show promise in various clinical applications due to their diverse biological properties. The degree of esterification significantly affects these properties, indicating potential applications in developing new materials for biomedical uses (Campoccia et al., 1998).

Enzymatic Role in Drug Metabolism

Carboxylesterase 1 (CES1) and carboxylesterase 2 (CES2) are enzymes responsible for hydrolyzing ester and amide bonds in pharmaceuticals. Genetic variants of these enzymes can significantly affect drug metabolism and clinical outcomes. Understanding these enzymes' roles and genetic variations can improve pharmacotherapy by tailoring treatments based on individual genetic makeup, highlighting the importance of these enzymes in drug development and personalized medicine (Merali et al., 2014).

properties

IUPAC Name

ethyl (2S)-2-(hexylcarbamoylamino)-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-3-5-6-7-8-13-12(17)14-10(9-15)11(16)18-4-2/h10,15H,3-9H2,1-2H3,(H2,13,14,17)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCNUBQMIULVDJ-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)NC(CO)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCNC(=O)N[C@@H](CO)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Hexylcarbamoyl)serine ethyl ester

CAS RN

532928-01-1
Record name ethyl (2S)-2-[(hexylcarbamoyl)amino]-3-hydroxypropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.